molecular formula C17H29NO B10967060 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide

Cat. No.: B10967060
M. Wt: 263.4 g/mol
InChI Key: GHASTKLRCQNJHQ-UHFFFAOYSA-N
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Description

N-(1-{BICYCLO[221]HEPTAN-2-YL}ETHYL)-3-CYCLOPENTYLPROPANAMIDE is a complex organic compound characterized by its bicyclic structure

Properties

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-cyclopentylpropanamide

InChI

InChI=1S/C17H29NO/c1-12(16-11-14-6-8-15(16)10-14)18-17(19)9-7-13-4-2-3-5-13/h12-16H,2-11H2,1H3,(H,18,19)

InChI Key

GHASTKLRCQNJHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CCC3CCCC3

Origin of Product

United States

Preparation Methods

The synthesis of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-3-CYCLOPENTYLPROPANAMIDE typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]heptane derivatives with appropriate reagents to introduce the ethyl and cyclopentyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-3-CYCLOPENTYLPROPANAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-3-CYCLOPENTYLPROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-3-CYCLOPENTYLPROPANAMIDE involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-3-CYCLOPENTYLPROPANAMIDE can be compared with other bicyclic compounds such as:

These comparisons highlight the uniqueness of N-(1-{BICYCLO[22

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